H-D-Ala-Gln-octadecyl ester HCl
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Overview
Description
H-D-Ala-Gln-octadecyl ester hydrochloride is a dipeptide derivative where the amino acids D-alanine and glutamine are linked together, with the glutamine side chain modified by an octadecyl ester. This modification introduces a long hydrophobic tail, making the molecule amphiphilic. This characteristic has been utilized in various scientific research fields, particularly in membrane biology and peptide-based delivery system design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Ala-Gln-octadecyl ester hydrochloride typically involves the following steps:
Peptide Bond Formation: The amino acids D-alanine and glutamine are linked together using standard peptide synthesis techniques.
Esterification: The glutamine side chain is modified by introducing an octadecyl ester group. This step often involves the use of octadecanol and a coupling reagent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC).
Hydrochloride Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for H-D-Ala-Gln-octadecyl ester hydrochloride are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions for large-scale production, ensuring high purity and yield, and implementing stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
H-D-Ala-Gln-octadecyl ester hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains.
Substitution: The hydrophobic tail can be modified through substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired modification.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and octadecanol.
Oxidation: Yields oxidized derivatives of the amino acid side chains.
Substitution: Results in modified derivatives with different functional groups on the hydrophobic tail.
Scientific Research Applications
H-D-Ala-Gln-octadecyl ester hydrochloride has a wide range of scientific research applications:
Membrane Biology: Used to study peptide-lipid bilayer interactions.
Peptide-Based Delivery Systems: Its amphiphilic nature enables the formation of stable nanostructures that can encapsulate hydrophobic drugs, facilitating drug transport and delivery to target cells.
Antimicrobial Research: Investigated for its interactions with bacterial membranes, aiding in the design of antimicrobial peptides and understanding their mechanisms of action.
Immunomodulation: Shown to exhibit antiviral activity against murine cytomegalovirus and influenza A infections in mice.
Mechanism of Action
H-D-Ala-Gln-octadecyl ester hydrochloride exerts its effects through several mechanisms:
Membrane Insertion: The hydrophobic tail allows the molecule to insert into lipid membranes, altering membrane properties such as fluidity, phase behavior, and permeability.
Nanostructure Formation: Its amphiphilic nature enables the formation of nanostructures that can encapsulate and transport hydrophobic drugs to target cells.
Immune Modulation: Stimulates immune cells at lower concentrations, enhancing antiviral responses.
Comparison with Similar Compounds
H-D-Ala-Gln-octadecyl ester hydrochloride can be compared with other similar compounds:
Muramyl Dipeptide (MDP): Unlike H-D-Ala-Gln-octadecyl ester hydrochloride, MDP contains a muramyl moiety and is known for its immunostimulatory properties.
Lipopeptides: These compounds also contain lipid tails and are used in similar applications, such as antimicrobial research and drug delivery.
Peptide Amphiphiles: Similar to H-D-Ala-Gln-octadecyl ester hydrochloride, these molecules have both hydrophilic and hydrophobic regions, making them useful in nanostructure formation and membrane studies.
H-D-Ala-Gln-octadecyl ester hydrochloride stands out due to its specific combination of D-alanine and glutamine, along with the octadecyl ester modification, which imparts unique properties for membrane interaction and nanostructure formation.
Properties
IUPAC Name |
octadecyl 5-amino-2-(2-aminopropanoylamino)-5-oxopentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51N3O4.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-33-26(32)23(19-20-24(28)30)29-25(31)22(2)27;/h22-23H,3-21,27H2,1-2H3,(H2,28,30)(H,29,31);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGLBYUKPBPFDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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